Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate
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Overview
Description
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligandsThey are characterized by their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry .
Scientific Research Applications
Safety and Hazards
“Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate” is considered hazardous. It’s fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure . It’s recommended to handle this compound with appropriate safety measures, including using respiratory protection and avoiding dust formation .
Mechanism of Action
Target of Action
Thallium Hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate primarily targets the thallium(I) ion . The thallium(I) ion lies within the hexadentate cavity of the compound .
Mode of Action
The compound forms a 1:1 complex with the thallium(I) ion . The thallium(I) ion is coordinated strongly by the pyrazolyl Nitrogen atoms but only very weakly by the pyridyl Nitrogen atoms .
Biochemical Pathways
It’s known that the compound is synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions .
Pharmacokinetics
The compound has a molecular formula of c24h19bn9tl and a formula weight of 64866 . It’s a white powder with a melting point of 283-285°C .
Result of Action
The result of the compound’s action is the formation of a complex with the thallium(I) ion . This complex formation is believed to have potential applications in various fields, including the development of new materials and power catalysts in reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hazardous and may apply an additional Dangerous Goods freight charge . It’s also toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate typically involves the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, has drawbacks such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions .
Industrial Production Methods
the optimized conditions for laboratory synthesis, such as the use of dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-tert-butylpyrazole as the standard azaheterocycle, can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Reduction: Reduction reactions involving this compound are also possible, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, where the pyrazolyl groups can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include haloboranes and pyrazolides. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with haloboranes can yield various poly(pyrazolyl)borate complexes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate include:
Hydrotris[3-(4-pyridyl)pyrazol-1-yl]borate: This compound has 4-pyridyl substituents instead of 2-pyridyl, leading to different coordination properties.
Hydrotris[3-(2-furyl)pyrazol-1-yl]borate: This compound has 2-furyl substituents, which also affect its coordination behavior.
Uniqueness
This compound is unique due to its specific combination of pyrazolyl and pyridyl groups, which provide a balance of electronic and steric properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSHYLSEWIKQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BN9O3Tl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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